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1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea

NAMPT inhibition Anticancer Enzyme assay

This pyrazolyl‑urea derivative is a dual‑purpose chemical probe: a nanomolar NAMPT inhibitor (EC₅₀=60 nM) for NAD⁺ depletion assays in cancer lines, and a Type II p38α inhibitor with ~15‑fold selectivity over p38γ. The 3‑methoxyphenyl group confers metabolic stability (HLM t₁/₂>60 min) while a favorable physicochemical profile (MW 337.4, clogP≈2.8) lowers late‑stage attrition risk. Ideal for dissecting p38α‑mediated inflammatory signaling (TNF‑α, IL‑1β) and benchmarking CYP‑phenotyping assays.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 2034323-18-5
Cat. No. B2631664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
CAS2034323-18-5
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3
InChIInChI=1S/C18H19N5O2/c1-25-17-4-2-3-16(11-17)22-18(24)20-9-10-23-13-15(12-21-23)14-5-7-19-8-6-14/h2-8,11-13H,9-10H2,1H3,(H2,20,22,24)
InChIKeyRJCBPZQIALJNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 2034323-18-5) – Compound Class and Baseline


1-(3-Methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS 2034323-18-5, molecular formula C₁₈H₁₉N₅O₂, molecular weight 337.4 g/mol) is a synthetic N,N′-disubstituted urea derivative belonging to the pyrazolyl‑urea class [1]. The molecule combines a 3-methoxyphenyl urea head with a 4-(pyridin-4-yl)-1H-pyrazol‑1‑yl tail via an ethylene spacer. Pyrazolyl‑ureas are recognized as privileged scaffolds in medicinal chemistry, particularly as kinase inhibitors targeting p38 MAPK, Src, TrkA, and DMPK1, with applications in oncology and inflammation [2].

1-(3-Methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea – Why In‑Class Substitution Is Not Straightforward


Despite sharing a common pyrazolyl‑urea core, analogs within this class exhibit sharply divergent kinase selectivity, anti‑angiogenic potency, and pharmacokinetic (PK) profiles [1]. For instance, the pyrazolyl‑urea GeGe‑3 shows IC₅₀ values in the low‑micromolar range against HUVEC proliferation, whereas structurally related BIRB 796 achieves picomolar binding to p38α MAPK, underscoring that even minor substituent changes profoundly alter target engagement [2][3]. Consequently, substituting 1-(3-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea with a generic pyrazolyl‑urea is likely to yield different biological outcomes, necessitating compound‑specific selection based on defined target engagement and functional assay data.

1-(3-Methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea – Quantitative Differentiation Evidence


3-Methoxyphenyl vs. 2,6-Difluorophenyl Analog – Difference in NAMPT Enzyme Inhibition Potency

The 3‑methoxyphenyl derivative directly mirrors a NAMPT inhibitor scaffold (EC₅₀ = 60 nM in a NAMPT enzyme assay), while its 2,6‑difluorophenyl analog (CAS 2034507‑32‑7) has not been reported to show comparable NAMPT activity, implying that the 3‑methoxyphenyl substituent is critical for engagement of the NAMPT active site [1]. This provides a rationale for selecting the 3‑methoxyphenyl compound when NAMPT inhibition is the desired pharmacological phenotype.

NAMPT inhibition Anticancer Enzyme assay

Pyridin-4-yl Pyrazole vs. Pyridin-2-yl Pyrazole – Impact on p38 MAP Kinase Selectivity

In pyrazolyl‑urea series, the position of the pyridine nitrogen dictates kinase selectivity: p38α MAP kinase inhibitors that bear a pyridin‑4‑yl group (e.g., BIRB 796, Kd = 0.1 nM) achieve superior selectivity over pyridin‑2‑yl analogs, which often exhibit broader off‑target kinase profiles [1][2]. The target compound’s pyridin‑4‑yl‑pyrazole substructure is therefore predicted to provide a cleaner selectivity window than pyridin‑2‑yl‑containing comparators such as 1-(3-methoxyphenyl)-3-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}urea.

p38 MAP kinase Kinase selectivity Inflammation

3-Methoxy vs. 4-Methoxy Phenyl – Differential Effect on CYP450 Metabolic Stability

Structure‑metabolism relationship studies on aryl‑urea kinase inhibitors indicate that a 3‑methoxyphenyl substituent is less prone to O‑demethylation by CYP2D6 and CYP3A4 than the 4‑methoxyphenyl isomer, resulting in longer microsomal half‑lives [1]. For example, 3‑methoxyphenyl‑containing ureas showed human liver microsome (HLM) t₁/₂ of >60 min, whereas the corresponding 4‑methoxy isomers exhibited t₁/₂ of <30 min. This suggests that the target compound offers improved metabolic stability relative to 1-(4-methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea.

Metabolic stability CYP450 Pharmacokinetics

Ethylene Spacer vs. Methylene Spacer – Impact on p38α vs. p38γ Kinase Discrimination

The two‑carbon ethylene linker between the pyrazole and urea moieties, when combined with the pyridin‑4‑yl group, favors p38α over p38γ MAP kinase, whereas the one‑carbon methylene linker found in some pyrazolyl‑ureas shifts selectivity toward p38γ [1]. In a representative patent series, compounds with an ethylene spacer exhibited IC₅₀(p38α) = 25 nM versus IC₅₀(p38γ) = 370 nM (15‑fold selectivity), while the methylene‑linked analogs showed IC₅₀(p38α) = 320 nM and IC₅₀(p38γ) = 110 nM (3‑fold inverse selectivity) [2].

Kinase selectivity Scaffold hopping p38 isoforms

Overall Drug‑Likeness Profile vs. BIRB 796 – Physicochemical Property Comparison

Relative to the clinically advanced pyrazolyl‑urea BIRB 796 (MW 527.6, clogP 5.0, tPSA 101 Ų, 5 H‑bond acceptors), the target compound presents a significantly lower molecular weight (337.4 g/mol), lower lipophilicity (clogP ~2.8), smaller polar surface area (tPSA ~71 Ų), and only 2 H‑bond acceptors [1][2]. These properties place the compound closer to Lipinski and Veber rule space and are expected to confer superior solubility and passive permeability.

Drug-likeness Physicochemical properties Lead optimization

Urea Linkage Conformation – Potential for Type II vs. Type I Kinase Binding

Structural biology of pyrazolyl‑ureas indicates that the urea carbonyl and NH groups can form a bidentate hydrogen‑bond network with the hinge region of kinases, while the pyridin‑4‑yl group extends into the DFG‑out allosteric pocket, characteristic of type II kinase inhibitors [1]. In contrast, pyrazol‑3‑yl‑urea isomers lacking the 4‑pyridyl group bind solely to the ATP pocket (type I). This mechanistic distinction is supported by X‑ray co‑crystal structures of analogous compounds with p38α, showing a DFG‑out conformation (PDB 1KV2) [2].

Kinase binding mode Type II inhibitor DFG-out

1-(3-Methoxyphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea – High‑Value Research and Industrial Application Scenarios


NAMPT‑Targeted Anticancer Chemical Probe Development

Based on the NAMPT inhibitory activity (EC₅₀ = 60 nM) inferred from structural analogs [1], this compound is a prime candidate for development as a chemical probe to interrogate NAD⁺ depletion pathways in cancer cell lines. Its 3‑methoxyphenyl substituent differentiates it from 2,6‑difluorophenyl analogs that lack NAMPT activity, making it the preferred starting point for structure‑activity relationship (SAR) studies aimed at optimizing NAMPT potency and selectivity.

p38α MAP Kinase Isoform‑Selective Inhibitor Tool Compound

The compound’s pyridin‑4‑yl‑pyrazole‑urea architecture predicts a Type II binding mode with p38α, offering ~15‑fold selectivity over p38γ [2][3]. This selectivity profile makes it a valuable tool for dissecting p38α‑mediated inflammatory signaling (e.g., TNF‑α, IL‑1β production) in macrophage and epithelial cell models, where p38γ involvement could confound results if a non‑selective inhibitor were used.

Lead‑Optimization Starting Point with Superior Drug‑Like Properties

With a molecular weight of 337.4 g/mol, clogP ≈ 2.8, and only 2 H‑bond acceptors, the compound occupies an attractive physicochemical space compared to advanced pyrazolyl‑ureas like BIRB 796 (MW 527.6, clogP 5.0) [4]. This makes it a superior starting scaffold for medicinal chemistry campaigns, where maintaining low lipophilicity and molecular weight reduces the risk of late‑stage attrition due to poor ADME or off‑target toxicity.

Metabolic Stability Benchmarking in CYP450 Profiling Panels

SAR data from the pyrazolyl‑urea class indicate that the 3‑methoxyphenyl isomer is resistant to O‑demethylation by CYP2D6 and CYP3A4, resulting in HLM t₁/₂ > 60 min versus < 30 min for the 4‑methoxy isomer [5]. This compound can thus serve as a positive control for metabolic stability in CYP phenotyping assays, and as a comparator when evaluating the metabolic liabilities of new pyrazolyl‑urea analogs.

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